2-[(Methylsulfanyl)methyl]thiophene
Description
Properties
CAS No. |
22906-17-8 |
|---|---|
Molecular Formula |
C6H8S2 |
Molecular Weight |
144.3 g/mol |
IUPAC Name |
2-(methylsulfanylmethyl)thiophene |
InChI |
InChI=1S/C6H8S2/c1-7-5-6-3-2-4-8-6/h2-4H,5H2,1H3 |
InChI Key |
SXBFKTWZWIHXOY-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=CC=CS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiophene, 2-[(methylthio)methyl]- can be synthesized through several methods. Another method involves the vapor-phase dehydrogenation of a mixture of 1-pentanol and carbon disulfide .
Industrial Production Methods
In industrial settings, the production of thiophene, 2-[(methylthio)methyl]- often involves the use of catalytic processes to ensure high yields and purity. The vapor-phase dehydrogenation method is particularly favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Thiophene, 2-[(methylthio)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Electrophilic substitution reactions are common, where the methylthio group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Thiophene, 2-[(methylthio)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of thiophene, 2-[(methylthio)methyl]- involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Thiophene derivatives exhibit diverse biological and physicochemical properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of key compounds:
Substituent Effects on Reactivity and Bioactivity
Electronic Effects :
- Methylsulfanylmethyl Group : The -S-CH₃ group is electron-donating via sulfur’s lone pairs, activating the thiophene ring toward electrophilic substitution. This contrasts with electron-withdrawing groups (e.g., acetyl in 2-acetyl-3-methylthiophene), which deactivate the ring .
- Hydroxy/Acetoxy Groups : Natural thiophenes from Pluchea indica (e.g., compounds 1–3 in ) feature hydroxyl or acetoxy substituents, enhancing polarity and hydrogen-bonding capacity, which may influence their anti-tumor activity .
Biological Activity :
- The acetic acid derivative (2-(thiophen-2-yl)acetic acid) inhibits mPGES-1, a key enzyme in prostaglandin biosynthesis, highlighting the role of carboxylic acid groups in target binding .
- Natural thiophenes with diynyl and hydroxybutynyl chains (e.g., compound 9 in ) demonstrate selective cytotoxicity against cancer cells, suggesting that extended conjugated systems enhance bioactivity .
Q & A
Q. How to reconcile conflicting bioactivity results in structure-activity relationship (SAR) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
